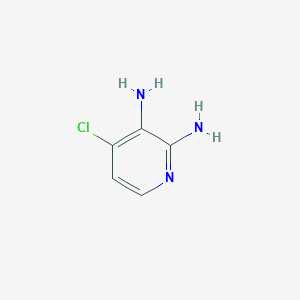

4-Chloropyridine-2,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGDUAJEMRMIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625613 | |

| Record name | 4-Chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-98-8 | |

| Record name | 4-Chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloropyridine-2,3-diamine" CAS number 24484-98-8 properties

An In-Depth Technical Guide to 4-Chloropyridine-2,3-diamine (CAS: 24484-98-8) for Advanced Research and Drug Development

Introduction

This compound, identified by CAS Number 24484-98-8, is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a substituted diaminopyridine, its strategic arrangement of two adjacent amino groups and a reactive chlorine atom on the pyridine core makes it a versatile synthon, or building block, for the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers and drug development professionals aiming to leverage this molecule's unique chemical architecture.

Physicochemical and Computational Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These parameters dictate its behavior in both storage and reaction conditions, influencing solvent choice, purification strategies, and even its potential pharmacokinetic profile when incorporated into a larger molecule.

Table 1: Key Physicochemical and Computational Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 24484-98-8 | [1][2][3][4][5] |

| Molecular Formula | C₅H₆ClN₃ | [1][5] |

| Molecular Weight | 143.57 g/mol | [1][5] |

| Synonyms | 2,3-Diamino-4-chloropyridine | [1][3] |

| Physical Properties | ||

| Appearance | Pale Grey to Light Beige Solid/White Crystals | [3][5] |

| Melting Point | >158°C (decomposition) | [5] |

| 73-77°C | [3] | |

| Boiling Point | 314.0 ± 37.0 °C (Predicted) | [2][4][5] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Solubility | ||

| Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [5][6] | |

| Computational Data | ||

| pKa | 5.68 ± 0.47 (Predicted) | [5][6] |

| LogP | 0.8994 | [1] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: Discrepancies in reported melting points from different suppliers may be due to varying purity levels or measurement conditions.

From an application scientist's perspective, the low-to-moderate LogP value suggests a favorable starting point for developing compounds with a balance of aqueous solubility and membrane permeability. The TPSA is also within a range typical for orally bioavailable drugs. The predicted pKa indicates it is a weak base, a crucial consideration for designing salt-formulation strategies and understanding its behavior in physiological pH ranges. Its slight solubility in common organic solvents necessitates careful selection of reaction media, sometimes requiring sonication for dissolution.[5][6]

Synthesis and Reactivity: The Gateway to Fused Heterocycles

The primary value of this compound lies in its predictable and powerful reactivity, serving as a linchpin for creating fused heterocyclic systems.

Synthesis Protocol

The most direct and commonly cited synthesis involves the reduction of its nitro precursor, 2-amino-4-chloro-3-nitropyridine. This transformation is a staple in heterocyclic chemistry, valued for its efficiency and use of readily available reagents.

Experimental Protocol: Synthesis of this compound [6]

-

Setup: To a 100 mL round-bottom flask, add 2-amino-3-nitro-4-chloropyridine (1.00 equivalent, e.g., 2 g, 11.52 mmol).

-

Solvent Addition: Add a solvent mixture of n-propanol and water (e.g., 20 mL).

-

Reagent Addition: At room temperature, sequentially add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents). The use of iron in the presence of a mild proton source like ammonium chloride is a classic Béchamp reduction, a cost-effective and scalable method for nitro group reduction.

-

Reaction: Heat the reaction mixture to 70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization or column chromatography if necessary. A reported yield for this procedure is approximately 97%.[6]

Caption: Synthesis Workflow for this compound.

Core Reactivity: Cyclization to Imidazo[4,5-b]pyridines

The defining feature of this compound is the ortho-disposition of its two amino groups. This arrangement is perfectly primed for cyclocondensation reactions with various electrophiles to form a fused five-membered imidazole ring, yielding the imidazo[4,5-b]pyridine scaffold. This scaffold is often referred to as a "bioisostere" of purine, allowing it to interact with a wide array of biological targets like kinases, G-protein coupled receptors, and enzymes.[7]

This reaction is the cornerstone of its utility in drug discovery. The most common strategies involve condensation with:

-

Carboxylic Acids (or their equivalents): This reaction, often performed under dehydrating conditions (e.g., polyphosphoric acid) or via activated esters, directly yields 2-substituted imidazo[4,5-b]pyridines.[7][8]

-

Aldehydes: Condensation with aldehydes followed by an oxidative step (often using reagents like sodium metabisulfite or air) also leads to the formation of the imidazo[4,5-b]pyridine core.[9]

Caption: Core Reactivity: Formation of Imidazopyridine Scaffold.

The chlorine atom at the 7-position of the resulting imidazopyridine remains as a valuable synthetic handle for downstream modifications via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.

Applications in Drug Discovery

The imidazopyridine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry.[10] Its structural similarity to endogenous purines allows it to serve as a foundational template for designing inhibitors and modulators of various biological targets.

Key Therapeutic Areas:

-

Oncology: Derivatives have been investigated as inhibitors of various kinases, such as TANK-Binding Kinase 1 (TBK1), and as potential anti-tumor agents.[11]

-

Infectious Diseases: The scaffold is crucial for developing anti-plasmodial agents to combat malaria (Plasmodium falciparum) and anti-trypanosomal agents.[3][11]

-

Inflammation and Immunology: Imidazopyridines are explored as inhibitors of phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-alpha (TNF-α), both key targets in inflammatory diseases.[3][12]

-

Central Nervous System (CNS): The broader class of imidazopyridines includes well-known drugs like Zolpidem and Alpidem, which act on GABA-A receptors.[7][12]

Caption: Logic Flow from Building Block to Application.

Safety, Handling, and Storage

Table 2: Hazard and Precautionary Profile (Inferred)

| Category | Statements | Source(s) |

| Potential Hazards | H301/H302: Toxic or Harmful if swallowed. | [13] |

| H315: Causes skin irritation. | [13] | |

| H319: Causes serious eye irritation. | [13] | |

| H335: May cause respiratory irritation. | ||

| Recommended Precautions | P261: Avoid breathing dust. | [15] |

| P264: Wash skin thoroughly after handling. | [13] | |

| P280: Wear protective gloves/eye protection/face protection. | [13] | |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [13] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |

Handling and Storage Protocol

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.[14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry place, with recommended temperatures between 2–8 °C. Protect from light.[1][5][6]

Conclusion

This compound (CAS 24484-98-8) is more than just a chemical intermediate; it is a strategic entry point into the medicinally significant class of imidazo[4,5-b]pyridines. Its well-defined synthesis and predictable cyclization reactivity make it an invaluable tool for drug discovery teams. The presence of a chlorine atom provides a secondary site for diversification, allowing for the systematic exploration of structure-activity relationships. For researchers and scientists dedicated to developing the next generation of therapeutics, a thorough understanding of this building block's properties and potential is essential for accelerating innovation.

References

- 1. chemscene.com [chemscene.com]

- 2. molbase.com [molbase.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. 4-Chloro-2,3-pyridinediamine | CAS#:24484-98-8 | Chemsrc [chemsrc.com]

- 5. This compound , 97% , 24484-98-8 - CookeChem [cookechem.com]

- 6. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloropyridine-2,3-diamine: A Core Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 4-Chloropyridine-2,3-diamine (CAS No. 24484-98-8), a critical heterocyclic intermediate in medicinal chemistry and synthetic research. We will explore its fundamental physicochemical properties, molecular structure, and detailed synthetic protocols. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers and drug development professionals. This document serves as an authoritative resource, consolidating key data, reaction mechanisms, and applications, grounded in verifiable scientific literature and supplier data.

Introduction: The Strategic Importance of the Diaminopyridine Scaffold

Substituted pyridines are foundational scaffolds in modern pharmacology. Among them, this compound emerges as a particularly valuable building block. Its unique arrangement of functional groups—two adjacent amino groups (ortho-diamine) and a reactive chlorine atom on a pyridine ring—offers a versatile platform for constructing complex molecular architectures. The ortho-diamine moiety is a classic precursor for forming fused heterocyclic systems, such as imidazopyridines, which are prevalent in biologically active compounds. The chlorine atom at the 4-position provides a handle for nucleophilic substitution or cross-coupling reactions, enabling further molecular diversification. This guide will dissect the properties and synthesis of this compound, providing the foundational knowledge required for its effective utilization in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. This compound is typically a pale grey to light beige solid under standard conditions[1].

Key Properties Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,3-Diamino-4-chloropyridine | [2] |

| CAS Number | 24484-98-8 | [2][3][4] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2][4] |

| Appearance | Pale Grey to Light Beige Solid | [1] |

| Melting Point | >158°C (decomposes) | [1] |

| Storage Conditions | 2–8 °C, under inert atmosphere, protect from light | [1][2][4] |

| SMILES | NC1=NC=CC(Cl)=C1N | [1][2] |

Molecular Structure

The structural arrangement of this compound is key to its reactivity. The pyridine ring is electron-deficient, and the chlorine atom at the 4-position is susceptible to nucleophilic attack. The two amino groups at the 2 and 3 positions are nucleophilic and can participate in cyclization reactions.

Caption: Molecular structure of this compound.

Synthesis and Reactivity: A Practical Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 2-amino-4-chloro-3-nitropyridine. This transformation is a cornerstone of aromatic chemistry, and the choice of reagents is critical for achieving high yield and purity.

Causality in Experimental Design

The reduction of an aromatic nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation or using dissolving metals. The protocol described here utilizes iron powder in the presence of an electrolyte, ammonium chloride.

-

Why Iron Powder? Iron is an inexpensive, effective, and relatively safe reducing agent for nitro groups, especially on an industrial scale. In an acidic or neutral aqueous medium, iron is oxidized (Fe → Fe²⁺/Fe³⁺), providing the electrons necessary to reduce the nitro group (-NO₂) to an amine (-NH₂).

-

The Role of Ammonium Chloride: Ammonium chloride acts as a mild acid catalyst and an electrolyte. It prevents the formation of a passivating layer of iron oxides on the surface of the iron powder, ensuring a sustained reaction. It also maintains a suitable pH for the reduction to proceed efficiently.

-

Solvent System (n-propanol/water): This mixed solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic reagents (ammonium chloride), creating a homogenous reaction environment that facilitates efficient mass transfer.

Step-by-Step Synthesis Protocol

The following protocol is adapted from established procedures for the synthesis of 2,3-diamino-4-chloropyridine[1].

Starting Material: 2-Amino-4-chloro-3-nitropyridine (CAS: 6980-08-1) Reagents: Iron powder, Ammonium chloride, n-propanol, Water

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-nitro-4-chloropyridine (2 g, 11.52 mmol) in a solvent mixture of n-propanol and water (20 mL total volume).

-

Addition of Reagents: To the solution at room temperature, add iron powder (3.23 g, 57.84 mmol) followed by ammonium chloride (3.06 g, 57.21 mmol).

-

Heating: Heat the reaction mixture to 70 °C and maintain stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Perform a hot filtration through a pad of diatomaceous earth (e.g., Celite®) to remove the iron salts and unreacted iron powder.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvents and yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary, though this procedure typically yields a product of high purity (reported yield: 97%)[1].

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific, marketed drugs containing the this compound core may not be widely documented, the strategic value of this scaffold is evident from its use in synthesizing broader classes of pharmacologically active agents. The general class of chlorodiaminopyridines serves as a key intermediate in medicinal chemistry.

For instance, the closely related isomer, 5-chloropyridine-2,3-diamine, has been utilized in the synthesis of:

-

Aldose Reductase Inhibitors: Compounds designed to treat diabetic complications[5].

-

β-Glucuronidase Inhibitors: Potential therapeutics for various diseases, including cancer[5].

-

Imidazopyridine Derivatives: A class of compounds with demonstrated activity against breast adenocarcinoma cell lines[5].

The reactivity of this compound is analogous, making it a highly promising precursor for building libraries of novel compounds for screening and lead optimization. Its ortho-diamine functionality is ideal for reacting with dicarbonyl compounds, aldehydes, or carboxylic acids to form fused five- or seven-membered rings, which are privileged structures in drug discovery. Derivatives of the simpler 2-amino-4-chloropyridine have also been investigated for their antimicrobial properties, highlighting the biological potential of this chemical family[6].

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Storage: The compound should be stored in a cool, dark, and dry place, preferably between 2-8°C under an inert atmosphere like argon or nitrogen to prevent degradation[1][4].

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Transportation: It is classified for transport under RIDADR UN2671, indicating it is a regulated material[1].

Conclusion

This compound is more than just a chemical; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward, high-yield synthesis make it an invaluable asset for researchers in synthetic chemistry and drug development. By understanding the principles behind its synthesis and its potential for elaboration into more complex structures, scientists can leverage this building block to construct novel molecules with significant therapeutic potential.

References

- 1. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 24484-98-8|this compound|BLD Pharm [bldpharm.com]

- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Chloropyridine-2,3-diamine from 2-amino-4-chloro-3-nitropyridine

This guide provides a comprehensive overview for the chemical synthesis of 4-Chloropyridine-2,3-diamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus of this document is the reduction of the precursor, 2-amino-4-chloro-3-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, present field-proven experimental protocols, and discuss critical safety and analytical considerations. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Strategic Overview: The Chemical Transformation

The synthesis of this compound from 2-amino-4-chloro-3-nitropyridine is fundamentally a selective reduction of a nitro group to an amine. The core challenge lies in achieving this reduction with high chemoselectivity, preserving the chloro- and amino-substituents on the pyridine ring. The choice of reducing agent and reaction conditions is paramount to the success of this synthesis, directly impacting yield, purity, and the overall feasibility of the process.

Several methodologies can be employed for the reduction of aromatic nitro compounds, including catalytic hydrogenation and metal-acid reductions.[1] This guide will focus on three robust and widely applicable methods:

-

Catalytic Hydrogenation using Palladium on Carbon (Pd/C): A clean and often high-yielding method, though careful consideration must be given to potential dehalogenation.[1][2]

-

Reduction with Iron (Fe) powder in an acidic medium: A classic, cost-effective, and highly chemoselective method.[3][4]

-

Reduction with Tin(II) Chloride (SnCl₂): A mild and effective reagent, particularly useful when other reducible functional groups are present.[1][5]

The selection of the optimal method will depend on factors such as available equipment, scale of the reaction, and the presence of other sensitive functional groups in more complex derivatives.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as palladium.[6] The nitro group of the substrate also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms. This process is believed to proceed through intermediate species like nitroso and hydroxylamine derivatives before the final amine is formed.[7] A potential side reaction is hydrogenolysis, where the carbon-chlorine bond is cleaved, leading to the formation of dechlorinated byproducts. The choice of catalyst and reaction conditions can influence the rate of this undesired reaction.

Metal-Acid Reductions (Fe and SnCl₂)

Reductions using metals like iron or tin in an acidic environment are electron transfer processes.[5] The metal acts as the electron donor, reducing the nitro group in a stepwise fashion. The acidic medium serves as a proton source for the formation of water from the oxygen atoms of the nitro group. Iron powder in the presence of a mild acid like acetic acid is a particularly effective system for selectively reducing nitro groups without affecting aryl halides.[3][8] Tin(II) chloride is a milder reducing agent and is often used when acidic conditions need to be carefully controlled.[1][5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as self-validating systems, with in-process checks and purification steps designed to ensure the integrity of the final product.

Starting Material: 2-amino-4-chloro-3-nitropyridine

The starting material, 2-amino-4-chloro-3-nitropyridine, can be synthesized by the nitration of 2-amino-4-chloropyridine using a mixture of nitric acid and sulfuric acid.[9] It is commercially available from various suppliers.[10][11]

| Property | Value |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| Appearance | Bright Yellow Needles |

| CAS Number | 6980-08-1 |

Data sourced from PubChem and ChemicalBook.[11][12]

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-amino-4-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.05-0.10 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Method B: Reduction with Iron Powder

This is a robust and economical method.

Caption: Workflow for Iron Powder Reduction.

-

Reaction Setup: To a suspension of 2-amino-4-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).[13]

-

Reaction: Heat the mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and a saturated solution of sodium bicarbonate to basify the mixture. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Method C: Reduction with Tin(II) Chloride

A mild alternative, particularly useful for sensitive substrates.

Caption: Workflow for Tin(II) Chloride Reduction.

-

Reaction Setup: Dissolve 2-amino-4-chloro-3-nitropyridine (1.0 eq) in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq).

-

Reaction: Heat the mixture to reflux with stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Carefully basify the mixture with a saturated sodium hydroxide or sodium bicarbonate solution until a precipitate forms.

-

Extraction: Extract the aqueous suspension with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Confirmation of the product's identity and purity is essential. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Crystallographic and spectroscopic characterization of a similar compound, 5-chloropyridine-2,3-diamine, shows that the molecule is nearly planar.[14][15]

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used before starting any experimental work.

-

2-amino-4-chloro-3-nitropyridine: Handle with care, avoiding inhalation, ingestion, and skin contact.[10]

-

This compound: Assumed to be toxic and an irritant.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably wet.

-

Hydrogen Gas: Highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.

-

Acids and Bases: Corrosive. Handle with appropriate care and PPE.

All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-amino-4-chloro-3-nitropyridine is a well-established transformation that can be achieved through several reliable methods. The choice between catalytic hydrogenation, iron reduction, or tin(II) chloride reduction will depend on the specific requirements of the researcher and the available resources. By following the detailed protocols and safety precautions outlined in this guide, scientists and drug development professionals can confidently and safely produce this important chemical intermediate for their research endeavors.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. longdom.org [longdom.org]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. scispace.com [scispace.com]

- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 10. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 | FA17566 [biosynth.com]

- 11. 2-Amino-4-chloro-3-nitropyridine | 6980-08-1 [chemicalbook.com]

- 12. 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 4-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2,3-diamine, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chlorine atom and the electron-donating diamine groups on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate and comprehensive characterization of this molecule is paramount for ensuring the integrity of research and the quality of downstream applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound (CAS 24484-98-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established scientific principles and supported by data from analogous compounds. While a publicly available, comprehensive dataset for this specific molecule is elusive, this guide will equip researchers with the necessary knowledge to acquire, interpret, and validate their own spectroscopic findings. A certificate of analysis for 2,3-Diamino-4-chloropyridine has confirmed that its NMR and MS data are consistent with its structure.[1]

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with the IUPAC name 4-chloro-2,3-pyridinediamine, is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and two amino groups at the 2- and 3-positions. This substitution pattern dictates the expected chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom and pyridine nitrogen.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-5 | ~ 6.7 - 7.0 | Doublet | ~ 5-6 Hz | Shielded by the adjacent amino group at C-3 and coupled to H-6. |

| H-6 | ~ 7.5 - 7.8 | Doublet | ~ 5-6 Hz | Deshielded by the adjacent pyridine nitrogen and coupled to H-5. |

| -NH₂ (C2) | ~ 4.5 - 5.5 | Broad Singlet | - | Protons are exchangeable; chemical shift is concentration and solvent dependent. |

| -NH₂ (C3) | ~ 5.0 - 6.0 | Broad Singlet | - | Protons are exchangeable; chemical shift is concentration and solvent dependent. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for aromatic amines due to its ability to dissolve the sample and slow down the exchange of the -NH₂ protons, sometimes allowing for the observation of their coupling to the aromatic ring protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~ 150 - 155 | Attached to an amino group and adjacent to the pyridine nitrogen. |

| C-3 | ~ 125 - 130 | Attached to an amino group. |

| C-4 | ~ 145 - 150 | Attached to the electronegative chlorine atom. |

| C-5 | ~ 115 - 120 | Shielded by the adjacent amino group at C-3. |

| C-6 | ~ 140 - 145 | Deshielded by the adjacent pyridine nitrogen. |

Expertise & Experience: The predicted chemical shifts are based on the analysis of similar compounds. For instance, in 5-chloropyridine-2,3-diamine, the carbon atoms attached to the amino groups show resonances in the range of 118-147 ppm.[2] The presence of the chlorine atom at the 4-position is expected to have a significant deshielding effect on C-4.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the N-H, C=N, C=C, and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching vibrations of the amino groups (symmetric and asymmetric). |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring. |

| 1500 - 1400 | Medium | Aromatic ring skeletal vibrations. |

| 1300 - 1200 | Medium | C-N stretching vibrations. |

| 850 - 750 | Strong | C-H out-of-plane bending of the pyridine ring. |

| 700 - 600 | Medium-Strong | C-Cl stretching vibration. |

Trustworthiness: The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region would be a strong indicator of the primary amine functionalities. The exact positions of the aromatic C-H bending bands can help confirm the substitution pattern.

Experimental Protocol for FTIR Data Acquisition (ATR Method)

Caption: Workflow for FTIR data acquisition using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a suitable technique.

Expected Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 143/145 | High | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio. |

| 108 | Medium | Loss of HCl from the molecular ion. |

| 116/118 | Medium | Loss of HCN from the molecular ion. |

| 78 | Medium | Pyridine radical cation. |

Authoritative Grounding: The molecular weight of this compound (C₅H₆ClN₃) is 143.57 g/mol .[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the (M+2) peak having approximately one-third the intensity of the M⁺ peak. The fragmentation of pyridine derivatives often involves the loss of HCN.

Experimental Protocol for EI-MS Data Acquisition

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the predicted NMR, IR, and MS data, and by following the outlined experimental protocols, researchers can confidently acquire and interpret their own data. The synthesis of technical accuracy with field-proven insights presented here is intended to empower scientists in their pursuit of novel discoveries and applications involving this important chemical entity.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloropyridine-2,3-diamine

Introduction: 4-Chloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a halogenated pyridine core with adjacent amino groups, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including novel pharmaceutical agents. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this intermediate is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, while chemical stability is fundamental to ensuring the integrity, shelf-life, and safety of both the intermediate and the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. Moving beyond a simple data sheet, this document delves into the causality behind its behavior, offers detailed, field-proven experimental protocols for its characterization, and outlines the analytical methodologies required for its quantification and the identification of its potential degradants.

Section 1: Core Physicochemical Profile

A foundational understanding begins with the compound's basic physicochemical properties. These parameters govern its handling, storage, and behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 24484-98-8 | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃ | [2][4] |

| Molecular Weight | 143.57 g/mol | [2][4] |

| Appearance | Pale Grey to Light Beige Solid | [4] |

| Melting Point | >158°C (with decomposition) | [4] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) and protected from light. | [2][4] |

Section 2: Solubility Profile

The solubility of an API or intermediate is a critical attribute that influences every stage of development, from synthesis to formulation. The presence of two basic amino groups and a pyridine nitrogen suggests that the solubility of this compound will be highly dependent on the pH of the medium, while the chloro-substituted aromatic ring imparts a degree of lipophilicity.

Qualitative Solubility Assessment

Preliminary data indicates the compound's general solubility characteristics.

| Solvent | Solubility | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | [4] |

| Chloroform | Slightly Soluble | Sonication may improve dissolution. | [4] |

| Ethyl Acetate | Slightly Soluble | Sonication may improve dissolution. | [4] |

Note: The lack of extensive, publicly available quantitative data underscores the importance of employing a robust, standardized protocol to determine solubility in solvent systems relevant to a specific application.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Causality and Expertise: The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[5][6] Its strength lies in its simplicity and its ability to allow the system to reach a true thermodynamic equilibrium between the un-dissolved solid and the saturated solution, providing a definitive solubility value under specific conditions.[5] This is distinct from kinetic solubility measurements, which are faster but may overestimate solubility by generating supersaturated solutions. For process development and pre-formulation, equilibrium solubility data is non-negotiable.

Workflow for Equilibrium Solubility Determination

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Methodology:

-

Preparation: Add a precisely known volume of the selected solvent (e.g., 10 mL) to a series of glass vials. Allow the vials to equilibrate to the target temperature (e.g., 25°C or 37°C) in a temperature-controlled shaker.

-

Addition of Solute: Add an excess amount of this compound to each vial. An amount sufficient to ensure that a solid phase remains after equilibrium is critical; this visually confirms that saturation has been achieved.[6]

-

Equilibration: Seal the vials and place them in the shaker. Agitate at a constant speed and temperature for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] It is advisable to sample at intermediate time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, remove the vials and allow the un-dissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, which would erroneously inflate the measured solubility, the aliquot must be filtered through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[5]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method. Analyze the sample using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the precise concentration. The solubility is reported in units such as mg/mL or µg/mL.

Section 3: Chemical Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, providing critical insights into the molecule's inherent stability.[7][8] The objective is to induce a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[9]

Predicted Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated. The presence of electron-rich amino groups and an electron-deficient, halogenated pyridine ring creates susceptibility to both oxidation and nucleophilic substitution.

Potential Degradation Pathways of this compound

Caption: Predicted degradation pathways under stress.

-

Hydrolysis: The chlorine atom attached to the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under harsh acidic or basic conditions, potentially yielding 4-hydroxypyridine-2,3-diamine.[10][11]

-

Oxidation: The primary amino groups are prone to oxidation, which could lead to the formation of nitroso or nitro derivatives.[12] The pyridine nitrogen can also be oxidized to form an N-oxide.[12]

-

Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex dimerization or polymerization reactions.

Experimental Protocol: Forced Degradation Studies

Trustworthiness: A self-validating forced degradation study involves analyzing a control sample (unstressed) alongside the stressed samples. The resulting chromatograms from a stability-indicating method must show a decrease in the main peak area for the stressed samples, with a corresponding emergence of new peaks (degradants) that are well-resolved from the parent peak.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[9] Heat the mixture (e.g., at 60-80°C) for several hours. Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[9] Apply heat as in the acid hydrolysis protocol. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[7] The reaction can be conducted at room temperature or with gentle heating. Monitor the reaction and quench if necessary (e.g., with sodium bisulfite) before analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 10°C above the accelerated stability testing temperature) for an extended period.[9] Dissolve samples at various time points and analyze. A solution can also be refluxed to test thermal stability in a solvent.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (as specified in ICH Q1B guidelines). Analyze samples at various time points and compare them to a control sample protected from light.

Section 4: Validated Analytical Methodologies

Robust analytical methods are the cornerstone of any solubility or stability study. They are required for the accurate quantification of the parent compound and for the detection and characterization of any impurities or degradants.

Protocol: Stability-Indicating HPLC-UV Method

Expertise: The goal of a stability-indicating method is to provide unambiguous separation of the analyte from all potential degradation products.[13] A reversed-phase HPLC method using a C18 column is the workhorse for this type of analysis due to its excellent ability to separate aromatic compounds of moderate polarity.[14] Gradient elution is often necessary to ensure that early-eluting polar degradants and late-eluting non-polar degradants are all resolved from the main peak within a reasonable run time.[14]

Proposed HPLC-UV Conditions:

| Parameter | Recommended Setting | Rationale |

| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred as it provides spectral data to assess peak purity. |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating aromatic compounds and their impurities.[14] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | Start with a low % of B (e.g., 5-10%), ramp up to a high % (e.g., 95%) over 20-30 minutes. | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | Pyridine derivatives typically have strong UV absorbance. |

| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |

Analytical Workflow for Stability Samples

Caption: HPLC workflow for analyzing stability samples.

Structural Elucidation of Degradation Products

When forced degradation yields unknown impurities, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural identification.[15]

-

LC-MS/MS: High-resolution mass spectrometry provides the accurate mass of the degradant, allowing for the determination of its elemental composition. Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the molecule's substructures.

-

NMR Spectroscopy: NMR is the definitive tool for structural elucidation.[16] After isolating a sufficient quantity of the degradant (often via semi-preparative HPLC), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to piece together the exact atomic connectivity, confirming the structure hypothesized from MS data.[15]

Conclusion

This compound is a compound whose utility in scientific research demands a precise characterization of its solubility and stability. While publicly available data is limited, this guide establishes the theoretical framework and provides the detailed, actionable protocols necessary for any researcher to generate this critical information. Its solubility is predicted to be highly pH-dependent, a characteristic that can be leveraged in both synthesis and formulation. The compound's stability profile, governed by its susceptibility to hydrolysis and oxidation, must be thoroughly investigated using the forced degradation methodologies outlined herein. By employing the robust HPLC and spectroscopic techniques described, professionals in drug development can ensure the quality and integrity of their work, from the earliest stages of discovery through to final product formulation.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 24484-98-8|this compound|BLD Pharm [bldpharm.com]

- 4. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biomedres.us [biomedres.us]

- 9. rjptonline.org [rjptonline.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. benchchem.com [benchchem.com]

- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]

The Duality of Reactivity: An In-depth Technical Guide to 4-Chloropyridine-2,3-diamine

Abstract

4-Chloropyridine-2,3-diamine is a pivotal heterocyclic building block, possessing a unique electronic and steric profile that imparts a dualistic reactivity. This guide provides an in-depth exploration of its fundamental chemical behavior, focusing on the two primary reactive centers: the vicinal diamino groups at the C2 and C3 positions, and the activated chloro-substituent at the C4 position. We will dissect the mechanistic underpinnings of its most significant transformations, namely the construction of the imidazo[4,5-b]pyridine scaffold and nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this versatile molecule's synthetic potential, complete with detailed experimental protocols and troubleshooting insights.

Introduction: A Molecule of Strategic Importance

This compound, with the molecular formula C₅H₆ClN₃, is a substituted pyridine of significant interest in medicinal chemistry and materials science. Its structure is characterized by a pyridine ring bearing two adjacent amino groups and a chlorine atom at the para-position relative to the ring nitrogen. This specific arrangement of functional groups creates a fascinating interplay of electronic effects that dictates its chemical behavior.

The vicinal diamines are precursors to a multitude of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridine core, which is a key pharmacophore in a wide array of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1] Concurrently, the chlorine atom at the 4-position is activated towards nucleophilic displacement, providing a vector for the introduction of diverse functionalities. This guide will navigate the fundamental principles governing these reactivities, offering a predictive framework for its application in complex molecular synthesis.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount to its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Pale Grey to Light Beige Solid | [2] |

| Melting Point | >158°C (decomposes) | [2] |

| Boiling Point | 314.0 ± 37.0 °C (Predicted) | [2] |

| pKa | 5.68 ± 0.47 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [2] |

Spectroscopic Data (of the closely related isomer, 5-Chloropyridine-2,3-diamine):

| Spectroscopic Technique | Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H), 7.21 (d, 1H) |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | δ 116.58, 118.38, 131.32, 131.66, 147.10 |

| IR (ATR, cm⁻¹) | 3392 (N-H str), 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str) |

| Mass Spectrometry (GC/MS) | M⁺ = 143 (calc. exact mass = 143.03) |

Source: Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine

Core Reactivity I: The Diamine Moiety and Imidazo[4,5-b]pyridine Synthesis

The most prominent reactivity of this compound is the propensity of its vicinal amino groups to undergo cyclocondensation reactions with various electrophiles to form the fused imidazo[4,5-b]pyridine ring system. This transformation, often referred to as the Phillips reaction, is a cornerstone of heterocyclic synthesis.

Mechanism and Regioselectivity

The reaction with aldehydes or their equivalents is the most common method for constructing the imidazo[4,5-b]pyridine core. The mechanism proceeds through a series of well-defined steps:

Caption: Mechanism of Imidazo[4,5-b]pyridine Formation.

A critical aspect of this reaction is the regioselectivity of the initial nucleophilic attack. While not definitively established for the 4-chloro derivative in the available literature, insights can be drawn from general principles of amine nucleophilicity. The 2-amino group is ortho to the electron-withdrawing pyridine nitrogen, which is expected to decrease its basicity and nucleophilicity compared to the 3-amino group.[3] However, steric hindrance from the adjacent amino group could also play a role. In many related systems, the reaction proceeds with high regioselectivity, and for practical synthetic purposes, the formation of a single major regioisomer is often observed.

The Role of Catalysts and Oxidizing Agents

The efficiency of the cyclocondensation can be significantly enhanced by the use of catalysts and oxidizing agents.

-

Lewis and Brønsted Acids: Catalytic amounts of acids can activate the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amino group.[1][4]

-

Oxidizing Agents: The final aromatization step requires the removal of two hydrogen atoms. While atmospheric oxygen can suffice, especially at elevated temperatures, the reaction can be accelerated by the addition of a mild oxidizing agent.[5] In some procedures, reagents like Na₂S₂O₅ are used, which may also facilitate the reaction through the formation of an aldehyde-bisulfite adduct.[6]

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol is a representative example of a Phillips-type condensation.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Dimethyl sulfoxide (DMSO)

-

Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

Procedure:

-

To a solution of this compound in DMSO, add benzaldehyde and sodium metabisulfite.

-

Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The disappearance of the starting material signals in the NMR and the appearance of a new set of signals corresponding to the fused heterocyclic product will validate the success of the reaction.

Core Reactivity II: The Activated 4-Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7] This reactivity provides a powerful tool for introducing a wide range of substituents at this position.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate of the SNAr reaction is influenced by several factors:

-

Nucleophilicity of the attacking species: Stronger nucleophiles react faster.

-

Solvent: Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate.

Experimental Protocol: Synthesis of 4-(Morpholino)pyridine-2,3-diamine

This protocol illustrates a typical SNAr reaction on a chloropyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve this compound in acetonitrile.

-

Add morpholine and potassium carbonate to the solution.

-

Heat the mixture to reflux (approximately 80°C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product can be purified by column chromatography on silica gel.

Self-Validation: The successful substitution can be confirmed by the disappearance of the starting material in TLC and NMR, and the appearance of new signals corresponding to the morpholine moiety in the ¹H and ¹³C NMR spectra of the product. Mass spectrometry will show a molecular ion peak corresponding to the substituted product.

Troubleshooting and Side Reactions

In the synthesis of imidazo[4,5-b]pyridines, several side reactions can occur:

-

Incomplete Cyclization: The reaction may stall at the Schiff base intermediate, especially if the aromatization step is slow. Increasing the reaction temperature or adding a mild oxidant can help drive the reaction to completion.[8]

-

Formation of Regioisomers: While often one regioisomer predominates, the formation of the other isomer is possible. Careful optimization of reaction conditions and purification by chromatography may be necessary to isolate the desired product.

-

Polymerization: Under harsh acidic or high-temperature conditions, polymerization of the starting material or intermediates can occur, leading to the formation of intractable tars.

For SNAr reactions, potential issues include:

-

Di-substitution: If the nucleophile is also a primary or secondary amine, there is a possibility of reaction with both the 4-chloro group and one of the amino groups, although the latter is generally less favorable under typical SNAr conditions.

-

Slow Reaction Rates: If the nucleophile is weak, the reaction may require prolonged heating or the use of a catalyst.

Conclusion

This compound is a versatile and valuable building block in synthetic organic chemistry. Its dual reactivity, stemming from the vicinal diamino groups and the activated 4-chloro substituent, allows for the construction of complex heterocyclic systems and the introduction of a wide range of functional groups. A thorough understanding of the underlying reaction mechanisms, the influence of reaction conditions, and potential side reactions is crucial for harnessing the full synthetic potential of this molecule. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals in their pursuit of novel and impactful chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4487935A - Production of mixtures rich in 6-chloro-2-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. benchchem.com [benchchem.com]

"4-Chloropyridine-2,3-diamine" reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloropyridine-2,3-diamine

Authored by Gemini, Senior Application Scientist

Abstract

This compound (CAS: 24484-98-8) is a pivotal heterocyclic intermediate, prized for its unique structural arrangement of a reactive chlorine atom and a vicinal diamine moiety on a pyridine scaffold.[1][2][3] This configuration provides access to a multitude of chemical transformations, making it a cornerstone in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on the causality behind its reactivity, experimental protocols for its key transformations, and the strategic considerations necessary for leveraging its synthetic potential.

The Structural and Electronic Landscape

The reactivity of this compound is dictated by three key features:

-

The Pyridine Ring: The electron-withdrawing nitrogen atom renders the pyridine ring electron-deficient, particularly at the C2 and C4 positions. This electronic characteristic is fundamental to its susceptibility to nucleophilic attack.

-

The C4-Chloride: Positioned para to the ring nitrogen, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The para-relationship allows for effective resonance stabilization of the reaction intermediate.[6]

-

The Ortho-Diamine: The adjacent amino groups at C2 and C3 are nucleophilic centers and serve as a powerful handle for constructing fused heterocyclic systems through condensation and cyclization reactions.[7][8][9]

Understanding the interplay of these features is crucial for predicting and controlling reaction outcomes.

Plausible Synthetic Pathways

While commercially available, understanding the synthesis of this compound provides context for its impurity profile and handling. A common conceptual approach for synthesizing substituted 2,3-diaminopyridines involves the nitration of an aminopyridine precursor followed by reduction.[7][8][10]

A plausible synthetic workflow starting from a 4-chloropyridine derivative is outlined below.

Caption: A plausible two-step synthesis of this compound.

This process involves the regioselective nitration of 2-amino-4-chloropyridine at the C3 position, which is activated by the C2 amino group, followed by the chemical reduction of the nitro group to afford the target diamine.[8]

Core Reaction Mechanisms

The utility of this compound stems from two primary modes of reactivity: nucleophilic substitution at the C4 position and cyclocondensation reactions involving the diamine groups.

Nucleophilic Aromatic Substitution (SNAr) at C4

The most prominent reaction of this scaffold is the displacement of the C4-chloride by a wide range of nucleophiles. This reaction proceeds via a classic SNAr mechanism.

Mechanism Causality: The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the C4-Cl bond and making the C4 carbon highly electrophilic. Nucleophilic attack at this position generates a negatively charged intermediate known as a Meisenheimer complex. This intermediate is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative ring nitrogen.[6][11][12] This stabilization lowers the activation energy of the reaction, making the substitution at C4 much more favorable than at C3.[6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C4.

This pathway is exploited to introduce diverse functionalities. For example, reaction with primary and secondary amines yields substituted 4-aminopyridines.[13]

Cyclocondensation of the 2,3-Diamine Moiety

The vicinal diamine functionality is a classic precursor for the synthesis of fused five- and six-membered heterocyclic rings. The most significant of these is the formation of the imidazo[4,5-b]pyridine system, a core structure in many biologically active molecules.[7]

Mechanism: Formation of Imidazo[4,5-b]pyridines This transformation is typically achieved by reacting this compound with an aldehyde in the presence of an acid catalyst or an oxidizing agent.

-

Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups (typically the more nucleophilic 3-amino group) on the aldehyde carbonyl, forming a carbinolamine intermediate.[7][8]

-

Dehydration: The carbinolamine dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The remaining C2-amino group attacks the imine carbon in an intramolecular fashion to form a five-membered dihydro-imidazo ring.

-

Aromatization: The fused ring system aromatizes to the stable imidazo[4,5-b]pyridine product. This final step often occurs via oxidation, especially when reactions are run in solvents like nitrobenzene, or via elimination if the intermediate is suitably substituted.[8]

Caption: Workflow for Imidazo[4,5-b]pyridine ring formation.

This cyclization is highly efficient and serves as a primary strategy for building molecular complexity from the this compound core.

Experimental Protocols and Data

The trustworthiness of a synthetic method is validated by reproducible, high-yielding protocols. The formation of 2-aryl-imidazo[4,5-b]pyridines is a benchmark reaction for this substrate.

Protocol: Synthesis of 7-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from methodologies reported for the synthesis of analogous azabenzimidazoles.[7][8]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 mmol, 143.6 mg) in nitrobenzene (5 mL), add benzaldehyde (1.1 mmol, 116.7 mg).

-

Heating: Heat the reaction mixture to reflux (approx. 210 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature.

-

Precipitation: Dilute the cooled mixture with ethyl acetate (20 mL) to precipitate the crude product. The nitrobenzene solvent will remain in the filtrate.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with additional ethyl acetate to remove residual starting materials and nitrobenzene.

-

Purification: If necessary, the crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Synthesis of Substituted Azabenzimidazoles

The following table summarizes representative yields for the condensation of 2,3-diaminopyridines with various benzaldehydes, illustrating the general applicability of the cyclocondensation reaction.

| Entry | Diamine Precursor | Aldehyde Substituent | Yield (%) | Reference |

| 1 | 2,3-Diaminopyridine | 4-Methoxy | 85 | [7][8] |

| 2 | 2,3-Diaminopyridine | 4-Nitro | 89 | [7][8] |

| 3 | 2,3-Diaminopyridine | 2-Chloro | 78 | [7][8] |

| 4 | 5-Bromo-2,3-diaminopyridine | 4-Methoxy | 75 | [7][8] |

| 5 | 5-Bromo-2,3-diaminopyridine | 4-Nitro | 82 | [7][8] |

Table adapted from data presented in Oluwafemi, K. A. et al., Arkivoc, 2023.[7] The high yields across a range of electronically diverse aldehydes underscore the robustness of this transformation.

Strategic Considerations: Regioselectivity and Orthogonality

A key strategic consideration is the relative reactivity of the C4-chloride versus the diamine moiety. The choice of reagents and reaction conditions allows for selective functionalization.

-

SNAr First: Reactions with strong nucleophiles under conditions that do not favor condensation (e.g., lower temperatures, aprotic solvents) will preferentially lead to substitution at C4, leaving the diamine intact for subsequent transformations.

-

Cyclization First: Conversely, reacting the diamine with electrophiles like aldehydes or acyl chlorides under conditions promoting condensation/cyclization will yield the fused heterocyclic system, with the C4-chloride available for a subsequent SNAr reaction.

This "orthogonal" reactivity makes this compound an exceptionally powerful building block for constructing libraries of complex molecules in a controlled, stepwise manner.

Conclusion

This compound is a molecule of significant synthetic value, offering two distinct and highly useful points of reactivity. The electron-deficient nature of the pyridine ring activates the C4 position for nucleophilic aromatic substitution, while the vicinal diamine groups provide a reliable entry into fused heterocyclic systems like imidazo[4,5-b]pyridines. By understanding the underlying electronic principles and reaction mechanisms, researchers can strategically manipulate this intermediate to achieve efficient and controlled syntheses of complex target molecules for drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. 24484-98-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 10. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

Theoretical studies on "4-Chloropyridine-2,3-diamine"

An In-depth Technical Guide to the Theoretical and Experimental Landscape of 4-Chloropyridine-2,3-diamine

Executive Summary

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic diamino moiety, a pyridine ring, and a labile chlorine atom makes it a versatile precursor for the synthesis of complex heterocyclic systems, particularly imidazopyridines. This guide provides a comprehensive analysis of this compound, consolidating available experimental data with robust theoretical studies. We delve into its synthesis, structural characterization, spectroscopic signature, quantum chemical properties, and its potential as a scaffold for drug discovery. This document is intended for researchers, chemists, and professionals in drug development seeking a deep, actionable understanding of this pivotal molecule.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific functional groups onto this ring system allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. This compound (C₅H₆ClN₃, MW: 143.57) emerges as a particularly valuable building block.[1][2] The ortho-diamine functionality is a classic precursor for cyclocondensation reactions to form fused five-membered rings, such as imidazoles. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or as a key site for modification via cross-coupling reactions, enabling the construction of diverse molecular architectures.[3][4]

This guide bridges the gap between theoretical prediction and practical application, offering a holistic view of the molecule's characteristics. By understanding its fundamental properties, from electron distribution to vibrational modes, researchers can better predict its reactivity and design more efficient synthetic strategies for novel therapeutic agents.

Synthesis and Purification

Proposed Synthetic Pathway: Nitration and Reduction

The logical precursor for this synthesis is 2-amino-4-chloropyridine. The amino group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. Therefore, electrophilic nitration is expected to occur at the 3-position.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative and based on analogous procedures. It must be adapted and optimized under controlled laboratory conditions.

-

Nitration of 2-Amino-4-chloropyridine:

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice-water bath.

-

Slowly add 2-amino-4-chloropyridine in portions, ensuring the temperature does not exceed 10°C.

-

Once fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

-